3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
Description
3-(2-(2,5-Dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a 2,5-dihydroxyphenyl ketone group attached via an oxoethyl chain to the isobenzofuranone core. Isobenzofuranones are recognized for their biological activities, including enzyme inhibition (e.g., tyrosinase) and herbicidal properties, which are highly dependent on substituent groups .
Properties
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-5-6-13(18)12(7-9)14(19)8-15-10-3-1-2-4-11(10)16(20)21-15/h1-7,15,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONYLPOWYEXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a member of the isobenzofuranone family, known for its diverse biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The chemical structure of 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one can be represented as follows:
This compound features a fused benzofuran ring system with a phenolic moiety that contributes to its biological activities.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related benzofuran derivatives indicate their ability to inhibit lipid peroxidation and scavenge free radicals. The antioxidant capacity is often measured using assays such as DPPH and ABTS.
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-ol | 250 | Lipid peroxidation assay |
| 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | TBD | DPPH assay |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies suggest that it may possess moderate to high cytotoxicity, particularly against lung cancer cells (A549).
The proposed mechanism of action for the biological activities of this compound includes:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antioxidant Properties
In a comparative study, various benzofuran derivatives were synthesized and evaluated for their antioxidant activities. The results demonstrated that the presence of dihydroxy groups significantly enhanced the scavenging activity against free radicals compared to non-substituted derivatives .
Study 2: Anticancer Activity
A series of isobenzofuranone derivatives were tested for their anticancer properties. The findings indicated that compounds similar to 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one exhibited potent cytotoxicity against multiple cancer cell lines, suggesting potential for development as therapeutic agents in oncology .
Future Directions
Further research is needed to explore:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Investigating the detailed pathways through which these compounds exert their biological effects.
- Formulation Development : Exploring the potential for developing pharmaceutical formulations based on this compound.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
One of the primary applications of this compound lies in its antioxidant properties. Studies have shown that derivatives of isobenzofuranones exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups enhances the electron-donating capacity of the molecule, contributing to its effectiveness as an antioxidant .
Anti-inflammatory Activity
Research indicates that compounds similar to 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one can inhibit inflammatory pathways. For instance, dual inhibitors targeting interleukin-1β and STAT pathways have been developed based on similar scaffolds, showcasing their potential in treating inflammatory conditions such as inflammatory bowel disease . The structure of this compound suggests it may possess similar inhibitory effects, warranting further investigation.
Pharmacological Applications
Cancer Research
The compound's structural analogs have been explored for their anticancer properties. The ability to modulate cell signaling pathways related to apoptosis and proliferation makes these compounds promising candidates in cancer therapeutics. Preliminary studies suggest that modifications to the isobenzofuranone structure can enhance cytotoxicity against various cancer cell lines .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzofuran derivatives. These compounds may protect neuronal cells from apoptosis induced by oxidative stress. This property could be particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific structural features of 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one may contribute significantly to its neuroprotective capabilities.
Biochemical Studies
Enzyme Inhibition
Research has indicated that certain benzofuran derivatives can act as enzyme inhibitors. For example, the inhibition of enzymes involved in metabolic pathways can alter drug metabolism and enhance therapeutic efficacy. The potential for 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one to inhibit specific enzymes remains a key area for future research .
Table 1: Summary of Research Findings on Isobenzofuran Derivatives
Comparison with Similar Compounds
Physicochemical and Computational Insights
- Solubility : The dihydroxyphenyl group in the target compound likely improves aqueous solubility compared to methyl or halogenated analogues ().
- Crystal Packing: Analogues like 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuranone form dimers via C–H···O interactions (). The target compound’s hydroxyl groups may instead stabilize crystals through O–H···O hydrogen bonds, altering melting points and stability .
- Electrostatic Potential: Substituents influence charge distribution; electron-withdrawing groups (e.g., –OH) enhance reactivity toward nucleophiles, as seen in ’s tyrosinase inhibitors .
Q & A
Q. What are the established synthetic routes for 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one?
The compound can be synthesized via condensation reactions between phthalaldehyde derivatives and substituted acetophenones. For example, solvent-free condensation of phthalaldehyde with methylacetophenone derivatives yields analogous isobenzofuranones . Modifications to the phenyl ring substituents (e.g., hydroxy, methoxy) require adjusted reaction conditions to preserve phenolic groups during synthesis .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing, asymmetric carbon configurations (e.g., C3 in related compounds), and space group assignments (e.g., centrosymmetric racemic mixtures). For example, analogous compounds crystallize in centrosymmetric space groups with dimeric motifs stabilized by H-bonding . Crystallographic data for structural analogs are deposited in the Cambridge Crystallographic Data Centre (CCDC 1505246) .
Q. What analytical techniques are used to study intermolecular interactions?
Hirshfeld surface analysis and energy framework calculations quantify non-covalent interactions (e.g., H···H, C=O···H). 2D fingerprint plots and electrostatic potential maps reveal dominant interactions, such as hydrogen bonding and π-stacking, which stabilize supramolecular assemblies .
Advanced Research Questions
Q. How do intra- and intermolecular interactions influence the compound’s conformational stability?
Intramolecular hydrogen bonds between hydroxyl and carbonyl groups enforce planar configurations, while intermolecular H-bonding and van der Waals forces dictate crystal packing. For example, in analogs like 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one, dimer formation via C=O···H interactions dominates the crystal lattice . Substituent polarity (e.g., dihydroxy vs. methyl groups) alters interaction strength and solubility .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Structure-activity relationship (SAR) studies are critical. For instance, hydroxylated analogs exhibit phytotoxic activity, while methoxy or methyl derivatives show cytotoxicity. Discrepancies arise from substituent effects on redox potential, steric hindrance, and hydrogen-bonding capacity. Computational docking and in vitro assays (e.g., DNA biosensors) can validate mechanisms .
Q. What methodological challenges arise in reducing isobenzofuranones to diols?
Hydrosilane-mediated reduction of 3-substituted isobenzofuranones to 1,4-diols is substrate-dependent. For example, 3-(2-(hydroxymethyl)phenyl)pentan-3-ol is accessible, but benzofuran-2(3H)-one derivatives yield complex mixtures. Optimization of reducing agents (e.g., silanes) and reaction conditions (temperature, solvent) is necessary to avoid side reactions .
Q. How can computational methods predict molecular properties and reactivity?
Density functional theory (DFT) calculates electrostatic potentials, frontier molecular orbitals, and hydrogen-bond strengths. For analogs, DFT-guided predictions of cytotoxic activity align with experimental IC50 values, enabling prioritization of synthetic targets . Software like Gaussian or ORCA is used for energy framework modeling .
Methodological Recommendations
- Synthetic Design : Prioritize solvent-free or low-polarity conditions to preserve phenolic hydroxyl groups during condensation reactions .
- Crystallography : Use SC-XRD with Hirshfeld analysis to map interaction networks. Cross-reference CCDC datasets for analogous structures .
- Biological Testing : Employ competitive DNA-binding assays (e.g., methylene blue displacement) to evaluate genotoxicity and carcinogenicity risks .
- Data Validation : Reconcile computational predictions (e.g., LogP, polar surface area) with experimental solubility and bioactivity data to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
